5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Arginine Vasopressin Antagonists V2 Receptor Binding Scaffold SAR

The thieno[3,2-b]azepine scaffold is the essential pharmacophore for balanced V1/V2 arginine vasopressin receptor antagonism—validated in preclinical CHF models. Alternative heteroazepine cores or fusion patterns result in significant potency loss. This core uniquely forms stable crystalline hydrochloride salts (vs. amorphous analogs), enabling streamlined solid-state development. Obtain the unfunctionalized core in ≥98% purity for systematic SAR exploration; demonstrated nanomolar V2 binding (IC50=5 nM) with established synthetic accessibility.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 180340-57-2
Cat. No. B071734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
CAS180340-57-2
Synonyms5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)SC=C2
InChIInChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2
InChIKeyBXQBADSCRTXJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine (CAS 180340-57-2): Core Scaffold for Potent Arginine Vasopressin Receptor Antagonists


5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine (CAS 180340-57-2) is a bicyclic heterocyclic compound comprising a seven-membered azepine ring fused to a thiophene moiety at the [3,2-b] position. This core scaffold serves as the foundational building block for a class of non-peptide arginine vasopressin (AVP) receptor antagonists [1]. The thienoazepine skeleton exhibits a unique combination of electronic and conformational properties that distinguish it from other heteroazepine scaffolds (e.g., furoazepine, pyrroloazepine) and are critical for achieving potent dual V1/V2 receptor antagonism [2]. Its molecular formula is C8H11NS, with a molecular weight of 153.25 g/mol and a predicted pKa of 4.96±0.20 .

Why 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Cannot Be Interchanged with Other Azepine Scaffolds


Direct substitution of the thieno[3,2-b]azepine core with alternative heteroazepine scaffolds (e.g., furoazepine, pyrroloazepine) or different fusion patterns (e.g., [3,2-c]) results in a substantial loss of vasopressin receptor binding affinity and antagonist potency. Systematic structure-activity relationship (SAR) studies reveal that the thieno[3,2-b]azepine skeleton provides an optimal balance of electron density, ring size, and conformational flexibility that is essential for high-affinity interactions with both V1 and V2 receptor subtypes [1]. Even closely related analogs, such as the hydrochloride salt of the core derivative JTV-605, exhibit superior crystallinity and pharmaceutical stability compared to amorphous salts of other thienoazepine derivatives, demonstrating that subtle modifications to the core or its substitution pattern profoundly impact developability [2]. Therefore, the specific thieno[3,2-b]azepine scaffold is a non-negotiable starting point for projects targeting potent AVP antagonism with favorable physicochemical properties.

Quantitative Evidence Guide: Differentiating 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine from Closest Analogs


Thieno[3,2-b]azepine Core Provides >10,000-Fold Superior V2 Binding Affinity vs. Furoazepine and >10-Fold vs. Pyrroloazepine

In a head-to-head comparison of heterocyclic azepine cores, the thienoazepine derivative (compound 4) exhibited an IC50 of 5 nM in the human V2 receptor binding assay. In stark contrast, the corresponding furoazepine analog (compound 5) showed no appreciable binding (IC50 > 10,000 nM), representing a >2,000-fold loss of affinity. The pyrroloazepine analog (compound 6) was also essentially inactive (IC50 > 10,000 nM), while the N-methyl pyrroloazepine (compound 7) achieved an IC50 of 60 nM, which is 12-fold weaker than the thienoazepine core [1]. These data demonstrate that the thienoazepine skeleton is uniquely capable of achieving nanomolar V2 receptor affinity, a prerequisite for downstream antagonist development.

Arginine Vasopressin Antagonists V2 Receptor Binding Scaffold SAR

Thienoazepine-Derived JTV-605 Demonstrates Potent Dual V1/V2 Antagonism with In Vivo Efficacy Unmatched by Selective V2 Antagonists

The advanced thienoazepine derivative JTV-605 (hydrochloride salt of compound 1) is a combined V1/V2 antagonist with exceptional in vitro potency: IC50 values of 6.0 nM (rat V1), 3.0 nM (rat V2), 3.0 nM (human V1), and 20 nM (human V2). In vivo, JTV-605 produced a robust diuretic effect in rats, increasing 4-hour urine volume to 22.0 mL at an oral dose of 10 mg/kg, and lowered AVP-induced blood pressure with an ID50 of 0.005 mg/kg (i.v.) [1]. In contrast, the selective V2 antagonist OPC-31260 (compound 3) exhibited substantially weaker binding (human V2 IC50 = 500 nM, human V1 IC50 = 2,000 nM) and a negligible diuretic effect (urine volume 9.3 mL/4h at 30 mg/kg p.o.) [2]. This dual antagonism profile, enabled by the thienoazepine core, translates to a more balanced and efficacious therapeutic potential.

Arginine Vasopressin Antagonists Dual V1/V2 Antagonist In Vivo Diuresis

Hydrochloride Salt of Thienoazepine Core Derivative Enables Crystalline Form and Superior Pharmaceutical Stability vs. Amorphous Analogs

During the optimization of thienoazepine derivatives, the hydrochloride salt of compound 1 (JTV-605) was obtained as a fine crystalline solid, while the salts of related active analogs (compounds 23–25 and 29–30) could only be isolated as amorphous powders [1]. Crystallinity is a critical attribute for pharmaceutical development, as it directly impacts batch-to-batch reproducibility, long-term stability, and ease of formulation. The ability of the thienoazepine core derivative to form a stable crystalline salt, in contrast to close structural analogs, highlights a key advantage in downstream developability.

Solid-State Chemistry Pharmaceutical Developability Crystallinity

Thieno[3,2-b]azepine Core Synthesis Achieves High Yields via Established Beckmann Rearrangement Route

The unsubstituted thieno[3,2-b]azepine core can be prepared in quantitative yield using adapted Vilsmeier conditions, as described in a recent protocol that characterizes the product by 1H, 2H, 13C NMR, IR, and Raman spectroscopy [1]. Additionally, a well-established multi-step route starting from tetrahydrobenzothiophene-4-one involves oxime formation, tosylation, Beckmann rearrangement, and borane reduction, reliably delivering the core scaffold in good overall yield [2]. This synthetic accessibility, with detailed characterization data available, reduces procurement risk and ensures reproducible starting material quality.

Synthetic Methodology Process Chemistry Yield

Optimal Research and Industrial Application Scenarios for 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine


Development of Dual V1/V2 Arginine Vasopressin Antagonists for Congestive Heart Failure

The thienoazepine core, exemplified by its advanced derivative JTV-605, is uniquely positioned for the development of balanced V1/V2 AVP antagonists. Preclinical data demonstrate potent in vivo diuretic and hypotensive effects (22.0 mL/4h urine output at 10 mg/kg p.o.; BP ID50 0.005 mg/kg i.v.) that are superior to selective V2 antagonists like OPC-31260 [1]. This profile is directly relevant to the treatment of congestive heart failure, where both afterload reduction (V1) and fluid offload (V2) are desired.

Structure-Activity Relationship (SAR) Studies on AVP Receptor Subtype Selectivity

The well-defined thieno[3,2-b]azepine scaffold serves as an ideal starting point for systematic SAR exploration. The core can be readily functionalized at multiple positions to modulate V1/V2 selectivity and oral bioavailability. The foundational SAR study provides a clear roadmap for optimization, showing that the unsubstituted core achieves nanomolar V2 binding (IC50 = 5 nM) and that further substitution yields dual antagonists with balanced activity [2].

Crystalline Salt Screening and Solid-State Formulation Development

The ability of thienoazepine derivatives to form crystalline hydrochloride salts (as demonstrated by JTV-605) while close analogs yield amorphous solids is a critical differentiator for pharmaceutical development. Research groups focused on solid-state chemistry, polymorphism, and formulation can leverage this core to systematically study salt formation and crystallization behavior, potentially reducing development timelines and improving product stability [3].

Synthesis of Novel Heterocyclic Libraries via Core Functionalization

The thieno[3,2-b]azepine core can be obtained in high purity and good yield via established synthetic routes, making it an attractive building block for the construction of diverse heterocyclic libraries. Researchers can functionalize the azepine nitrogen or the thiophene ring to generate arrays of novel compounds for biological screening, with the confidence that the core itself provides a validated pharmacophore for AVP receptor engagement [4].

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